molecular formula C8H22N4O2 B12351661 DEA NONOate (Diethylamine nonoate)

DEA NONOate (Diethylamine nonoate)

Cat. No.: B12351661
M. Wt: 206.29 g/mol
InChI Key: BCWUDVHLRZWMBE-YJOCEBFMSA-N
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Description

DEA NONOate, also known as Diethylamine nonoate, is a nitric oxide donor compound. It is widely used in scientific research due to its ability to release nitric oxide in a controlled manner. The compound is often utilized in studies related to oxidative stress, reactive nitrogen species, and various physiological processes involving nitric oxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: DEA NONOate is synthesized through the reaction of diethylamine with nitric oxide. The process involves the formation of a diazeniumdiolate structure, which is responsible for the controlled release of nitric oxide. The reaction typically occurs under anhydrous conditions to prevent the premature release of nitric oxide .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation. The key is to maintain anhydrous conditions and control the reaction environment to ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions: DEA NONOate primarily undergoes dissociation reactions to release nitric oxide. This process is pH-dependent and follows first-order kinetics. The compound can also participate in reductive nitrosylation reactions .

Common Reagents and Conditions:

    Reagents: Diethylamine, nitric oxide

    Conditions: Anhydrous environment, controlled temperature (typically 22-25°C for stability)

Major Products: The primary product of DEA NONOate dissociation is nitric oxide. This release is utilized in various biochemical and physiological studies .

Scientific Research Applications

DEA NONOate has a wide range of applications in scientific research:

Mechanism of Action

DEA NONOate releases nitric oxide through a pH-dependent dissociation process. The nitric oxide then interacts with various molecular targets, including soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway is crucial for vasodilation and other physiological effects .

Comparison with Similar Compounds

  • MAHMA NONOate
  • PAPA NONOate
  • DETA NONOate

Comparison: DEA NONOate is unique due to its specific release kinetics and stability under physiological conditions. Compared to other NONOates, it has a relatively short half-life, making it suitable for studies requiring rapid nitric oxide release .

DEA NONOate stands out for its versatility and effectiveness as a nitric oxide donor, making it a valuable tool in various scientific disciplines.

Properties

Molecular Formula

C8H22N4O2

Molecular Weight

206.29 g/mol

IUPAC Name

(Z)-diethylamino-oxido-oxidoiminoazanium;diethylazanium

InChI

InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3/b7-5-;

InChI Key

BCWUDVHLRZWMBE-YJOCEBFMSA-N

Isomeric SMILES

CC[NH2+]CC.CCN(CC)/[N+](=N/[O-])/[O-]

Canonical SMILES

CC[NH2+]CC.CCN(CC)[N+](=N[O-])[O-]

Origin of Product

United States

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